molecular formula C20H22N2O3 B11205986 N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11205986
M. Wt: 338.4 g/mol
InChI Key: IMJBVDWBUIEPSP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that belongs to the class of phenethylamines and indole derivatives. This compound is of interest due to its unique structural features, which combine a dimethoxyphenyl group with an indole moiety, connected by a butanamide linker. These structural characteristics make it a subject of study in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Linker: The indole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its interaction with serotonin receptors, which may have implications for the development of new antidepressants or anxiolytics.

    Neuroscience: The compound is used in research to understand the role of indole derivatives in modulating neurotransmitter systems.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide involves its interaction with various molecular targets, primarily within the central nervous system. The compound is believed to act as a partial agonist or antagonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates the release and uptake of neurotransmitters, influencing mood, perception, and cognition. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide can be compared with other similar compounds, such as:

    N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine: This compound has a shorter ethyl linker instead of a butanamide, which may result in different pharmacological properties.

    N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide: The propanamide linker introduces variations in the compound’s flexibility and binding affinity to receptors.

    N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamine: This compound lacks the amide group, which may affect its solubility and metabolic stability.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct pharmacological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H22N2O3/c1-24-15-10-11-19(25-2)18(12-15)22-20(23)9-5-6-14-13-21-17-8-4-3-7-16(14)17/h3-4,7-8,10-13,21H,5-6,9H2,1-2H3,(H,22,23)

InChI Key

IMJBVDWBUIEPSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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